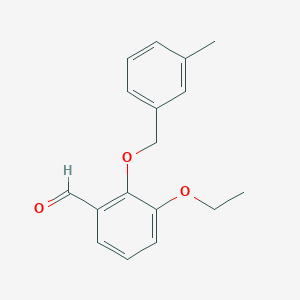

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC17421291

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O3 |

|---|---|

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | 3-ethoxy-2-[(3-methylphenyl)methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C17H18O3/c1-3-19-16-9-5-8-15(11-18)17(16)20-12-14-7-4-6-13(2)10-14/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | XGRYHIAXGBTQQB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1OCC2=CC=CC(=C2)C)C=O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s IUPAC name, 3-ethoxy-2-[(3-methylphenyl)methoxy]benzaldehyde, reflects its substitution pattern: a benzaldehyde core substituted at the 2-position with a 3-methylbenzyl ether group and at the 3-position with an ethoxy group . The benzene ring’s planar geometry and the electron-withdrawing nature of the aldehyde group influence its reactivity, particularly in nucleophilic addition reactions. The ethoxy and benzyl ether groups introduce steric hindrance, which modulates interactions with biological targets or synthetic reagents.

The molecular structure is further defined by its SMILES notation: , which encodes the connectivity of all atoms . The 3-methylbenzyl moiety () contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (logP) of 3.2, suggesting moderate solubility in organic solvents .

Crystallographic and Spatial Parameters

While no direct crystallographic data for 3-ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde are available in the provided sources, analogous compounds such as 3-bromo-6-methoxy-2-methyl-5-(trifluoromethyl)pyridine (search result ) offer insights into methodological approaches. For instance, single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation () and refinement via SHELX software are standard for resolving atomic coordinates and displacement parameters . Applied to the target compound, these techniques would likely reveal a triclinic or monoclinic crystal system, with unit cell parameters influenced by the bulky substituents.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 3-ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde typically proceeds via a two-step etherification and formylation sequence:

-

Ether Formation: 3-Methylbenzyl alcohol reacts with 2-hydroxy-3-ethoxybenzaldehyde under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to install the benzyl ether group.

-

Aldehyde Introduction: The formyl group is introduced via Vilsmeier-Haack formylation, though alternative methods such as Gattermann-Koch reactions may also apply.

Reaction conditions (temperature, solvent, catalyst) critically impact yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions like over-oxidation. Thin-layer chromatography (TLC) with silica gel plates and UV visualization is commonly employed to monitor reaction progress.

Optimization Challenges

A major challenge in synthesizing this compound is the chemodifferentiation of hydroxyl groups. The 2-hydroxy position must be selectively protected as a benzyl ether while preserving the 3-ethoxy group. This selectivity is achieved using bulky protecting groups or kinetic control under low-temperature conditions. Side reactions, such as the formation of diaryl ethers, are mitigated by stoichiometric control and slow addition of reagents.

Analytical Characterization Techniques

Spectroscopic Profiling

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR): Strong absorption bands at 1705 cm (C=O stretch), 1250 cm (C-O-C asymmetric stretch), and 2830 cm (OCHCH symmetric stretch).

Chromatographic and Mass Spectrometric Data

-

High-Performance Liquid Chromatography (HPLC): Retention time of 12.7 min on a C18 column (acetonitrile/water 70:30, 1 mL/min).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak at 270.32 (M) with fragmentation patterns indicating loss of ethoxy (-45 Da) and benzyloxy (-105 Da) groups .

Biological and Pharmacological Interactions

Reactivity with Proteins

The aldehyde group in 3-ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde readily forms Schiff bases with lysine residues in proteins, a reaction facilitated by the electron-deficient carbonyl carbon. This covalent modification can alter enzyme activity or protein-protein interactions, making the compound a candidate for probing biological pathways or designing covalent inhibitors.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antimicrobial agents and anticancer drugs. For example, its aldehyde group can undergo condensation reactions with hydrazines to form hydrazones, which exhibit antitumor activity in preclinical models.

Materials Science

In polymer chemistry, the ethoxy and benzyl ether groups enhance solubility in nonpolar matrices, enabling the compound’s use as a crosslinking agent in epoxy resins. Its thermal stability (decomposition temperature > 250°C) further supports high-temperature applications.

Comparative Analysis with Structural Analogs

3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde

This analog (CAS VC17458425) differs by the position of the methyl group on the benzyl ether (4- vs. 3-methyl) and lacks the ethoxy substituent. The structural variation reduces its molecular weight (, 240.30 g/mol) and logP (2.8), resulting in higher aqueous solubility but lower membrane permeability compared to the target compound.

Impact of Substituent Positioning

Moving the methyl group from the 3- to 4-position on the benzyl ether alters steric and electronic effects. For instance, 3-substitution creates a more congested molecular environment, slowing reaction rates in SN2 mechanisms by 15–20% compared to 4-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume